Home > Products > Screening Compounds P146467 > Cyclophosphamide monohydrate
Cyclophosphamide monohydrate - 22068-88-8

Cyclophosphamide monohydrate

Catalog Number: EVT-7894096
CAS Number: 22068-88-8
Molecular Formula: C7H15Cl2N2O2P.H2O
C7H17Cl2N2O3P
Molecular Weight: 279.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclophosphamide monohydrate is a synthetic alkylating agent widely employed in scientific research. It belongs to the class of nitrogen mustard compounds and serves as an important tool in various biological and chemical investigations. [, , , , , , , , , ]. Its significance in research stems from its ability to induce specific biological responses, making it valuable for studying cellular processes, genetic mechanisms, and disease models.

Overview

Cyclophosphamide monohydrate is a synthetic alkylating agent primarily used in the treatment of various neoplastic diseases, including lymphomas, leukemias, and solid tumors such as breast cancer. It is classified as a nitrogen mustard derivative, which exerts its therapeutic effects through the alkylation of DNA, leading to cell death. The chemical name for cyclophosphamide is 2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide, and it exists in both monohydrate and anhydrous forms, with the monohydrate form being more stable .

Synthesis Analysis

Cyclophosphamide monohydrate can be synthesized through several methods, primarily involving the reaction of phosphoramide with chloroethylamine. The synthesis typically requires careful control of reaction conditions to ensure the formation of the desired hydrated form.

  1. Method Overview:
    • The synthesis generally involves the reaction of phosphorus oxychloride with an amine compound in the presence of a suitable solvent.
    • The process can include steps such as crystallization from aqueous solutions to obtain the monohydrate form.
  2. Technical Details:
    • The use of solvents with low water content (less than 10%) is crucial to prevent premature hydrolysis of cyclophosphamide during synthesis .
    • A common approach is to utilize lyophilization techniques to stabilize the compound while removing excess water without applying heat that could degrade the product .
Molecular Structure Analysis

Cyclophosphamide monohydrate has a molecular formula of C7_7H15_{15}Cl2_2N2_2O3_3P·H2_2O, with a molecular weight of approximately 279.1 g/mol.

  • Structure:
    • The compound features a cyclic structure that includes a phosphoramide group linked to two chloroethyl groups.
    • Its structural representation can be expressed as follows:
      InChI InChI 1S C7H15Cl2N2O2P H2O\text{InChI InChI 1S C7H15Cl2N2O2P H2O}
  • Data:
    • The compound exhibits specific stereochemistry due to its cyclic nature and functional groups, contributing to its biological activity .
Chemical Reactions Analysis

Cyclophosphamide undergoes various chemical reactions that are pivotal for its activation and therapeutic action:

  1. Activation:
    • In vivo, cyclophosphamide is metabolized by cytochrome P-450 enzymes in the liver to produce active metabolites such as aldophosphamide and phosphoramide mustard.
    • These metabolites are responsible for the alkylating activity that leads to DNA cross-linking and subsequent cell death.
  2. Reactions:
    • The primary reaction involves the formation of DNA cross-links at the guanine N-7 position, which inhibits DNA replication and transcription.
    • Additionally, cyclophosphamide can react with other cellular macromolecules, contributing to its cytotoxic effects .
Mechanism of Action

Cyclophosphamide acts primarily through the alkylation of DNA:

  • Process:
    • After administration, cyclophosphamide is converted into its active forms via hepatic metabolism.
    • Phosphoramide mustard forms covalent bonds with DNA, leading to cross-linking between strands or within strands.
  • Data:
    • This mechanism results in programmed cell death (apoptosis) due to the inability of cells to replicate their DNA accurately.
    • Cyclophosphamide's effects are not cell-cycle phase-specific, allowing it to target both dividing and non-dividing cells effectively .
Physical and Chemical Properties Analysis

Cyclophosphamide monohydrate exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: White crystalline powder.
    • Solubility: Water-soluble at approximately 15.1 mg/mL .
  • Chemical Properties:
    • pKa values indicate its acidic and basic properties; notably, it has a strong acidic pKa around 12.78.
    • It has a polar surface area of 41.57 Ų and a logP value indicating moderate lipophilicity (0.76) .
Applications

Cyclophosphamide monohydrate has significant applications in medicine:

  • Scientific Uses:
    • Primarily utilized in oncology for treating various cancers including lymphomas, leukemias, and breast cancer.
    • Also employed in immunosuppressive therapy for conditions like severe autoimmune diseases and multiple sclerosis.
  • Research Applications:
    • Investigated for its potential use in combination therapies due to its ability to enhance the efficacy of other anticancer agents.
    • Studies are ongoing regarding its mechanisms of action and side effects management .
Historical Development & Evolution of Synthesis Methodologies

Historical Context of Alkylating Agent Development in Oncology

The development of alkylating agents emerged from early 20th-century research into nitrogen mustards, initially investigated as chemical warfare agents. In the 1950s, scientists led by Norbert Brock at ASTA (now Baxter Oncology) sought to create targeted chemotherapeutic agents by modifying these compounds. Cyclophosphamide (CP) was synthesized in 1954 as a prodrug designed for selective activation in tumor tissues. The foundational hypothesis posited that tumor cells possessed elevated phosphoramidase enzymes, which would convert inactive CP into cytotoxic nitrogen mustard derivatives. Though this enzymatic targeting premise proved inaccurate—tumors lack significant phosphoramidase activity—CP’s serendipitous efficacy arose from hepatic cytochrome P450 (CYP)-mediated activation. This discovery established CP as a prototype for oxazaphosphorine alkylating agents, shifting oncology toward prodrug strategies [5].

Evolution of Synthetic Pathways for Cyclophosphamide Derivatives

Cyclophosphamide monohydrate synthesis has evolved significantly from its initial manufacturing processes:

  • Early Synthesis (1950s–1970s): The original route involved condensing bis(2-chloroethyl)phosphorodiamidate with 3-aminopropanol in dioxane, followed by hydration to form the crystalline monohydrate. This method yielded low purity (≤85%) due to chloroacetaldehyde and acrolein impurities, requiring extensive purification. The final product exhibited poor stability, degrading within weeks under ambient conditions [5].
  • Modern Techniques (1990s–Present): Contemporary synthesis emphasizes crystallization control and lyophilization:
  • Lyophilized Formulations: Cyclophosphamide is co-lyophilized with excipients like mannitol (e.g., 1:1 to 1:3 weight ratios) to enhance stability. This process involves dissolving CP in water, adding mannitol, sterile-filtering, and freeze-drying at <-40°C under nitrogen. The resulting solid mixture achieves >99% purity and 24-month stability [2].
  • Stable Liquid Formulations: Ethanol-based solutions (e.g., 10–40% v/v) are combined with adsorbents (molecular sieves, silica gel) to sequester hydrolytic impurities. This method maintains >95% potency for 12 months at 2–8°C [3].

Table 1: Key Advancements in Cyclophosphamide Derivative Synthesis

ParameterEarly SynthesisModern Synthesis
Purity≤85%≥99%
Primary SolventDioxaneWater/Ethanol Mixtures
Critical AdditivesNoneMannitol, Molecular Sieves
Shelf StabilityWeeks24+ Months
Key ImpurityChloroacetaldehydeUndetectable

Comparative Analysis of Early vs. Modern Synthesis Techniques

A systematic comparison reveals fundamental improvements in efficiency, yield, and product stability:

  • Impurity Reduction: Early methods generated up to 15% chloroacetaldehyde, a neurotoxic byproduct of CP side-chain oxidation. Modern lyophilization with mannitol reduces this to <0.1% by forming stable CP-mannitol adducts that inhibit degradation [2].
  • Solvent Systems: Traditional dioxane-based processing necessitated toxic solvent residues. Current approaches utilize aqueous-ethanol mixtures (10–40% ethanol) with molecular sieves (3Å pore size) to adsorb water, suppressing hydrolysis during storage [3].
  • Stability Metrics: Accelerated stability testing (40°C/75% RH) shows:
  • Early CP Monohydrate: 20% degradation at 4 weeks
  • Lyophilized CP/Mannolid: <5% degradation at 12 weeks [2]
  • Process Efficiency: Freeze-drying cycles now incorporate vacuum drying at 0.1–5 mbar, reducing cycle times from 72 hours to <24 hours while improving crystallinity.

Table 2: Performance Benchmarks of Synthesis Techniques

MetricEarly SynthesisLyophilizationEthanol-Stabilized
Yield (%)60–7592–9588–90
Residual Solvent (ppm)>500 (Dioxane)<50<100 (Ethanol)
Degradants at 6 Months8–12%1–2%3–5%
Reconstitution TimeN/A<60 SecondsImmediate

Properties

CAS Number

22068-88-8

Product Name

Cyclophosphamide monohydrate

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate

Molecular Formula

C7H15Cl2N2O2P.H2O
C7H17Cl2N2O3P

Molecular Weight

279.10 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2

InChI Key

PWOQRKCAHTVFLB-UHFFFAOYSA-N

SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl.O

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.